Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate
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Overview
Description
Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a dithiole ring, which is a five-membered ring containing two sulfur atoms The nitromethylene group and the carboxylate ester group further add to its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 5-amino-3-methylisoxazole with aromatic aldehydes and pyruvic acid derivatives can lead to the formation of the desired compound . The reaction conditions often include the use of catalysts, such as scandium triflate, and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitromethylene group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s dithiole ring and nitromethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound may participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylisoxazole-4-carboxylic acid: This compound shares a similar amino and carboxylate functional group but lacks the dithiole ring and nitromethylene group.
3-Amino-5-methylisoxazole: Similar in structure but differs in the position of the amino group and the absence of the nitromethylene group.
Uniqueness
Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate is unique due to its combination of a dithiole ring, nitromethylene group, and carboxylate ester. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
78649-93-1 |
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Molecular Formula |
C6H6N2O4S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
methyl (5E)-3-amino-5-(nitromethylidene)dithiole-4-carboxylate |
InChI |
InChI=1S/C6H6N2O4S2/c1-12-6(9)4-3(2-8(10)11)13-14-5(4)7/h2H,7H2,1H3/b3-2+ |
InChI Key |
IAWCIGLAQKOOTG-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)C\1=C(SS/C1=C/[N+](=O)[O-])N |
Canonical SMILES |
COC(=O)C1=C(SSC1=C[N+](=O)[O-])N |
Origin of Product |
United States |
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